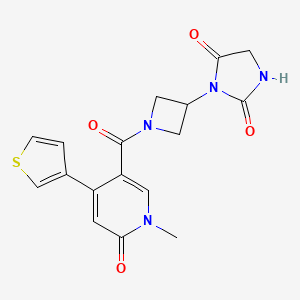

3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

This compound is a heterocyclic molecule featuring a 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine core conjugated to an azetidine ring via a carbonyl group. The azetidine is further substituted with an imidazolidine-2,4-dione moiety.

Properties

IUPAC Name |

3-[1-(1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-19-8-13(12(4-14(19)22)10-2-3-26-9-10)16(24)20-6-11(7-20)21-15(23)5-18-17(21)25/h2-4,8-9,11H,5-7H2,1H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWMNEOYIKFLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the pyridine ring: : Starting with the condensation of acetoacetate derivatives and thiophene carboxaldehyde.

Azetidine ring closure: : Utilizing an intramolecular cyclization reaction with appropriate conditions such as specific temperatures and catalysts.

Final product assembly: : Coupling the azetidine intermediate with imidazolidine-2,4-dione using peptide synthesis techniques.

Industrial Production Methods

On an industrial scale, the production might involve optimized reaction conditions such as:

Batch or continuous flow reactors for enhanced yield and purity.

Utilization of recyclable catalysts and solvents to minimize waste.

Rigorous purification techniques like crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation to form various higher oxidation state derivatives.

Reduction: : Reduction reactions might convert certain functional groups to simpler forms.

Substitution: : It can undergo electrophilic or nucleophilic substitution at different active sites.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation.

Reducing agents like lithium aluminum hydride for reduction reactions.

Halogenating agents for substitution reactions.

Major Products Formed

Oxidized derivatives with enhanced functional group activities.

Reduced analogs for varied biological activity studies.

Substituted compounds offering diverse chemical properties.

Scientific Research Applications

This compound finds application in multiple fields:

Chemistry: : Used as a precursor for synthesizing complex organic molecules.

Biology: : Studied for its potential interaction with biological macromolecules.

Medicine: : Evaluated for its efficacy in drug development and therapeutic potential.

Industry: : Utilized in the manufacturing of advanced materials with specialized properties.

Mechanism of Action

The compound exerts its effects through:

Molecular Interaction: : Binding to specific enzymes or receptors influencing their activity.

Pathway Modulation: : Altering biochemical pathways crucial for cellular processes.

Target Specificity: : Demonstrating selectivity towards certain molecular targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with imidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) described in and . Key distinctions include:

Core Heterocycle : The target compound features a 1,6-dihydropyridine ring fused to a thiophene, whereas imidazo[1,2-a]pyridine derivatives contain a bicyclic imidazole-pyridine system.

Ring Strain : The azetidine (4-membered ring) in the target compound may confer higher reactivity compared to the 5- or 6-membered rings in analogues.

Physicochemical Properties

Biological Activity

The compound 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound can be represented by the following molecular formula:

Biological Activity Overview

The biological activities of this compound are primarily evaluated through in vitro studies focusing on its cytotoxic and antimicrobial properties.

Cytotoxic Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant cytotoxicity against various human tumor cell lines. For instance, related compounds have demonstrated effectiveness against colon cancer cells (HT29), with some exhibiting activity 2.5 times greater than doxorubicin, a standard chemotherapeutic agent .

Table 1: Cytotoxic Activity of Related Compounds

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related analogs have shown variable antimicrobial profiles against both Gram-positive and Gram-negative bacteria. For example, analogs similar to the compound have been reported to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus | 10 | |

| Compound 24 | Escherichia coli | 10 | |

| Ampicillin | Staphylococcus aureus | 10 |

The mechanisms underlying the biological activities of these compounds often involve interactions with cellular targets that lead to apoptosis in cancer cells or disruption of bacterial cell walls. The imidazolidine and dihydropyridine moieties may play crucial roles in these interactions due to their ability to form hydrogen bonds and engage in π-stacking interactions with target biomolecules.

Case Studies

- Case Study on Cytotoxicity : A study synthesized a series of dihydropyridine derivatives and evaluated their cytotoxic effects on various cancer cell lines, finding that certain modifications significantly enhanced their activity .

- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar compounds against clinical isolates of pathogens, demonstrating that structural variations could lead to increased potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.